3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, a thienyl group, and an isoxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the dichlorophenyl and thienyl groups. Common synthetic routes may involve:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Thienyl Group: This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 3-(2,6-dichlorophenyl)-5-({2-[(5-nitro-2-thienyl)methylidene]hydrazino}carbonyl)isoxazole-4-carboxylate
- **2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles
Uniqueness
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14Cl2N4O3S2 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O3S2/c1-9-14(16(24-27-9)15-11(19)5-2-6-12(15)20)17(26)21-18(28)23-22-13(25)8-10-4-3-7-29-10/h2-7H,8H2,1H3,(H,22,25)(H2,21,23,26,28) |
InChI Key |
GGJBBUNDEUPOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)NNC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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